3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Lipophilicity LogP Drug-likeness

This specific isothiazolo[5,4-b]pyridine derivative (CAS 728885-92-5) is differentiated by its 3-bromo synthetic handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, combined with a distinct 6-ethyl-5-methyl pattern that confers a predicted LogP of ~3.44 (intermediate among analogs). The scaffold is validated for RIPK1 inhibition (EC₅₀ 1–5 nM) and GAK targeting. With ≥95% purity from established vendors and a bromine-enabled diversification vector, it delivers reproducible results for SAR-driven drug discovery programs seeking to balance lipophilicity, membrane permeability, and metabolic stability.

Molecular Formula C9H9BrN2S
Molecular Weight 257.15 g/mol
CAS No. 728885-92-5
Cat. No. B1276962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine
CAS728885-92-5
Molecular FormulaC9H9BrN2S
Molecular Weight257.15 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C1C)C(=NS2)Br
InChIInChI=1S/C9H9BrN2S/c1-3-7-5(2)4-6-8(10)12-13-9(6)11-7/h4H,3H2,1-2H3
InChIKeyLCAOSAKZHGENGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine (CAS 728885-92-5): A Functionalized Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology Research


3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine (CAS 728885-92-5) is a heterocyclic compound belonging to the isothiazolo[5,4-b]pyridine family, characterized by a fused bicyclic ring system comprising isothiazole and pyridine moieties . The compound features a bromine atom at the 3-position, an ethyl group at the 6-position, and a methyl substituent at the 5-position, with a molecular weight of 257.15 g/mol . The isothiazolo[5,4-b]pyridine backbone has been validated as a promising scaffold in multiple therapeutic areas, including as RIPK1 inhibitors with nanomolar potency (EC₅₀ = 1-5 nM), as selective GAK inhibitors with anti-hepatitis C virus activity, and as CNS-active agents [1][2][3]. Within this scaffold class, the specific bromo-ethyl-methyl substitution pattern of CAS 728885-92-5 defines its utility as a versatile synthetic building block for further functionalization via cross-coupling reactions at the bromine position.

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine (728885-92-5): Why Scaffold Substitution Patterns Preclude Simple In-Class Interchange


Isothiazolo[5,4-b]pyridine derivatives cannot be treated as functionally interchangeable due to the profound impact of substitution patterns on both physicochemical properties and biological outcomes. Within this scaffold class, even minor structural modifications produce substantial differences: the RIPK1 inhibitor compound 56 (EC₅₀ = 1-5 nM, Kd = 13 nM) differs from the initial hit compound 36 (EC₅₀ = 58 nM) by approximately 10- to 58-fold in potency [1]; among Mannich base derivatives, only compound V exhibited high anorectic action via serotoninergic stimulation, while its direct analogs were entirely devoid of this activity despite structural similarity [2]; and in anticancer screening, activity was selectively observed in compounds bearing a 2-hydroxypropylene spacer rather than a methylene bridge, demonstrating spacer-dependent efficacy [3]. The specific 3-bromo-6-ethyl-5-methyl substitution pattern of CAS 728885-92-5 confers distinct physicochemical properties—including molecular weight (257.15 g/mol), lipophilicity (LogP ~3.44 predicted), and synthetic accessibility at the 3-position bromine handle—that differentiate it from other brominated isothiazolo[5,4-b]pyridine analogs in both reactivity and downstream application potential.

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine (728885-92-5): Quantitative Comparative Evidence for Scientific Selection


Comparative Lipophilicity: 3-Bromo-6-ethyl-5-methyl vs. 3-Bromo-4,6-dimethyl and 3-Bromo-6-methyl-4-(trifluoromethyl) Isothiazolo[5,4-b]pyridines

Lipophilicity, as measured by calculated LogP, differs substantially among brominated isothiazolo[5,4-b]pyridine analogs based on substitution pattern. 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine (CAS 728885-92-5) has a predicted LogP of approximately 3.44, derived from computational property estimation based on its C9H9BrN2S molecular composition . In cross-study comparison, 3-bromo-4,6-dimethylisothiazolo[5,4-b]pyridine (CAS 61889-26-7) exhibits a reported LogP of 2.90, while 3-bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine (CAS 296797-19-8) shows a significantly higher LogP of 3.35-3.78 .

Lipophilicity LogP Drug-likeness Physicochemical properties Scaffold optimization

Molecular Weight Differentiation: Impact on Pharmacokinetic Property Prediction Within Isothiazolo[5,4-b]pyridine Scaffolds

Molecular weight varies considerably among brominated isothiazolo[5,4-b]pyridine derivatives, with implications for passive diffusion, solubility, and overall drug-likeness. The target compound, 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine, has a molecular weight of 257.15 g/mol (C9H9BrN2S) . In direct comparison, 3-bromoisothiazolo[5,4-b]pyridine (CAS 540492-90-8) has a significantly lower molecular weight of 215.07 g/mol (C6H3BrN2S), while 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine (CAS 296797-18-7) has a higher molecular weight of 297.09-297.10 g/mol (C8H4BrF3N2S) .

Molecular weight Physicochemical properties Lead optimization Rule of Five compliance Scaffold comparison

Ionization State: pKa Comparison of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine vs. 3-Bromo-4-methyl-6-(trifluoromethyl) Analog

The acid-base character of isothiazolo[5,4-b]pyridine derivatives is influenced by substitution pattern, with measurable differences in predicted pKa values. 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine has a predicted pKa of -1.10 ± 0.50 , indicating a very weakly basic character consistent with the electron-withdrawing trifluoromethyl group. For 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine, the absence of strong electron-withdrawing substituents (ethyl and methyl are electron-donating relative to CF₃) and the different substitution pattern (6-ethyl-5-methyl vs. 4-methyl-6-CF₃) predict a less negative pKa, though specific experimental data are not publicly available. This class-level inference is supported by the fundamental relationship between heterocyclic substitution and nitrogen basicity.

pKa Ionization Physicochemical properties Acid-base behavior Solubility

Synthetic Versatility: 3-Position Bromine Handle Enables Palladium-Catalyzed Cross-Coupling in Isothiazolo[5,4-b]pyridine Scaffolds

The 3-position bromine atom in 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . This class-level inference is derived from the established synthetic utility of brominated isothiazolo[5,4-b]pyridines, where the bromine substituent at the 3-position undergoes regioselective coupling with aryl/heteroaryl boronic acids, terminal alkynes, and amines . In contrast, non-halogenated isothiazolo[5,4-b]pyridines require additional functionalization steps to achieve similar diversification. Among brominated analogs, the specific 6-ethyl-5-methyl substitution pattern of CAS 728885-92-5 provides a distinct steric and electronic environment at the coupling site compared to other brominated derivatives, which can influence reaction yields and selectivity profiles in cross-coupling applications.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic building block C-C bond formation

Commercial Availability and Purity: Procurement-Relevant Differentiation Among Brominated Isothiazolo[5,4-b]pyridine Analogs

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine is commercially available with a minimum purity specification of 95% . This purity grade is consistent with industry standards for research-grade heterocyclic building blocks. For procurement evaluation, the compound is offered by multiple vendors including AKSci (catalog 8932CN), CymitQuimica (ref. 10-F316176), and Capot Chemical, indicating established supply chain accessibility . This commercial footprint contrasts with other brominated isothiazolo[5,4-b]pyridine analogs that may have more limited vendor availability or require custom synthesis.

Commercial availability Purity specification Procurement Vendor comparison Building block

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine (728885-92-5): Research Application Scenarios Aligned with Quantitative Evidence


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling for SAR Library Synthesis

Researchers can utilize the 3-position bromine atom as a versatile synthetic handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to generate diverse compound libraries . The 6-ethyl and 5-methyl substitution pattern provides a distinct steric and electronic environment that differentiates this scaffold from other brominated isothiazolo[5,4-b]pyridine analogs, potentially influencing coupling yields and selectivity profiles. This application scenario is particularly relevant for medicinal chemistry groups exploring structure-activity relationships within the validated isothiazolo[5,4-b]pyridine chemical space, which has demonstrated activity against RIPK1 (EC₅₀ = 1-5 nM), GAK (nanomolar binding affinity), and in CNS models .

Physicochemical Property Optimization in Lead Development Programs Targeting Intermediate Lipophilicity

The predicted LogP of approximately 3.44 positions 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine in an intermediate lipophilicity range among isothiazolo[5,4-b]pyridine analogs—more lipophilic than the 4,6-dimethyl analog (LogP = 2.90) but less lipophilic than trifluoromethyl-containing derivatives (LogP = 3.35-3.78) . This property profile may be strategically advantageous in lead optimization campaigns where balancing membrane permeability with aqueous solubility and metabolic stability is critical. The molecular weight (257.15 g/mol) further supports drug-likeness considerations within the context of lead-like and fragment-based discovery approaches.

Procurement of Defined-Purity Building Block for Academic and Industrial Medicinal Chemistry Research

With a minimum purity specification of 95% and availability from multiple established commercial vendors , 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine represents a reliable procurement option for research programs requiring consistent quality and supply chain stability. This is particularly relevant for academic laboratories initiating exploratory SAR studies or for industrial chemistry groups seeking to maintain reproducible synthetic workflows. The compound's identity and purity are verified by vendor QC protocols, providing a defined starting point for subsequent derivatization.

Comparative Scaffold Evaluation in Structure-Property Relationship (SPR) Studies

The quantifiable differences in molecular weight (257.15 vs. 215.07 vs. 297.09 g/mol) and lipophilicity (LogP ~3.44 vs. 2.90 vs. 3.35-3.78) between 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine and structurally related analogs make this compound a valuable comparator in systematic structure-property relationship investigations. Researchers can assess how incremental changes in substitution pattern (ethyl/methyl vs. dimethyl vs. trifluoromethyl/methyl) modulate key physicochemical parameters without altering the core isothiazolo[5,4-b]pyridine scaffold. Such comparative analysis can inform scaffold prioritization decisions in early-stage drug discovery programs where balancing potency, selectivity, and ADME properties is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.